Cas no 130000-25-8 (1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one)
![1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/130000-25-8x500.png)
1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Z1449312958
- UREQFTSPNGUYSJ-UHFFFAOYSA-N
- 1-(2,3-Dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one
- SCHEMBL7560987
- 4-acetyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
- 1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone
- 130000-25-8
- 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one
-
- インチ: 1S/C11H13NOS/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3
- InChIKey: UREQFTSPNGUYSJ-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2CN(C(C)=O)CC1
計算された属性
- せいみつぶんしりょう: 207.07178521g/mol
- どういたいしつりょう: 207.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 45.6Ų
1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845538-1g |
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone |
130000-25-8 | 98% | 1g |
¥6207.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845538-100mg |
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone |
130000-25-8 | 98% | 100mg |
¥2146.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1845538-250mg |
1-(2,3-Dihydro-1,4-benzothiazepin-4(5H)-yl)ethanone |
130000-25-8 | 98% | 250mg |
¥3099.00 | 2024-08-09 |
1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 1-(2,3-Dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one (CAS No. 130000-25-8)
The compound 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one (CAS No. 130000-25-8) is a heterocyclic organic molecule featuring a benzothiazepine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential biological activities. The presence of a carbonyl group at the 1-position enhances its reactivity, making it a versatile intermediate for further chemical modifications. Researchers and pharmaceutical developers often explore such structures for their drug-like properties, including bioavailability and metabolic stability.
In recent years, the demand for benzothiazepine derivatives has surged, driven by their applications in central nervous system (CNS) therapeutics and cardiovascular research. The compound 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one is frequently discussed in academic forums and patent literature, particularly in the context of neuroprotective agents and ion channel modulators. Its unique structure allows for interactions with various biological targets, making it a candidate for structure-activity relationship (SAR) studies.
From a synthetic perspective, the preparation of CAS No. 130000-25-8 involves multi-step organic reactions, often starting from readily available precursors like 2-aminothiophenol and α-haloketones. The thiazepine ring formation is a critical step, typically achieved through cyclization under controlled conditions. Chemists optimize these protocols to improve yield and purity, as highlighted in recent green chemistry publications emphasizing solvent-free synthesis and catalytic methods.
The pharmacological potential of 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one aligns with current trends in precision medicine. For instance, its structural analogs have shown promise in neurodegenerative disease models, attracting attention from biotech startups focusing on Alzheimer’s disease and Parkinson’s disease research. Additionally, its electrophilic carbonyl moiety enables conjugation with biomolecules, a strategy exploited in proteomics and chemical biology tool development.
Analytical characterization of this compound relies on advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the regiochemistry of the thiazepine ring and validate its purity for downstream applications. Regulatory guidelines from agencies like the FDA and EMA emphasize rigorous quality control for such intermediates, especially when used in GMP-compliant drug manufacturing.
Market analysts note growing interest in CAS 130000-25-8 among contract research organizations (CROs) and academic labs, fueled by its inclusion in high-throughput screening (HTS) libraries. Its Lipinski rule compliance and moderate logP value further enhance its appeal for lead optimization campaigns. Discussions on platforms like ResearchGate and PubMed frequently address its potential as a scaffold for kinase inhibitors or GPCR ligands.
Environmental and safety assessments of 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one adhere to OECD guidelines, with data suggesting low ecotoxicity. This profile supports its use in sustainable pharmaceutical development, aligning with the UN Sustainable Development Goals (SDGs). As synthetic methodologies evolve, this compound continues to serve as a benchmark for molecular diversity-oriented synthesis in peer-reviewed journals like JOC and ACS Medicinal Chemistry Letters.
In conclusion, 1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one represents a compelling case study in modern heterocyclic chemistry. Its intersection with drug discovery, material science, and bioconjugation technologies underscores its multidisciplinary relevance. Future research may explore its crystallographic polymorphs or enantioselective synthesis, addressing unanswered questions in the field.
130000-25-8 (1-(2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethan-1-one) 関連製品
- 1323535-82-5(1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methyl-1,3-thiazol-2-yl)methylpiperazine hydrochloride)
- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)
- 1698302-56-5(3-bromo-7-tert-butyl-2-ethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)
- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)
- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)



